

The Discovery and History of PD146176: A Selective 15-Lipoxygenase Inhibitor

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Compound of Interest

Compound Name: PD146176

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD146176 is a potent and selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX) that has played a significant role in elucidating the pathophysiological roles of this enzyme, particularly in atherosclerosis and neurodegenerative diseases.[1][2] Discovered by Parke-Davis/Warner-Lambert (now Pfizer), this indole-based compound has been instrumental in preclinical studies demonstrating the therapeutic potential of 15-LOX inhibition.[3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to **PD146176**, including detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways.

Discovery and History

PD146176, with the chemical name 6,11-Dihydro[4]benzothiopyrano[4,3-b]indole, emerged from research efforts aimed at identifying selective inhibitors of 15-lipoxygenase.[1] It was identified by Parke-Davis/Warner-Lambert as a promising therapeutic agent for atherosclerosis due to its ability to inhibit 15-LOX, an enzyme implicated in the oxidation of low-density lipoproteins (LDL), a key event in the formation of atherosclerotic plaques.[3][5] While **PD146176** has been extensively used as a research tool, there is no publicly available information to suggest it has progressed to human clinical trials.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	6,11-Dihydro[4]benzothiopyrano[4,3-b]indole	[1]
Synonyms	NSC168807	[4]
Molecular Formula	C ₁₅ H ₁₁ NS	[2]
Molecular Weight	237.32 g/mol	[2]
CAS Number	4079-26-9	[2]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.	[2]
Storage	Store at +4°C	[2]

Synthesis

A specific, detailed, publicly available synthesis protocol for **PD146176** is not readily found in the scientific literature. However, the synthesis of the core benzothiopyrano[4,3-b]indole structure can be approached through established methods in heterocyclic chemistry. One plausible general approach involves the Fischer indole synthesis, a common method for creating the indole ring system. This could be followed by the construction of the thiopyran ring.

Mechanism of Action and Biological Activity

PD146176 is a selective, non-competitive inhibitor of 15-lipoxygenase.[1][2] It exhibits potent inhibition of rabbit reticulocyte 15-LOX with a K_i of 197 nM and an IC_{50} of 0.54 μ M.[4][6] Notably, it shows no significant inhibitory activity against 5-LOX, 12-LOX, COX-1, or COX-2, highlighting its selectivity.[1][2] The inhibitory action of **PD146176** is not attributed to non-specific antioxidant properties.[1]

Quantitative Data on Biological Activity

Parameter	Value	Enzyme Source	Reference
Ki	197 nM	Rabbit reticulocyte 15-LOX	[1][4][6]
IC ₅₀	0.54 µM	Rabbit reticulocyte 15-LOX	[1][4][6]
IC ₅₀	0.81 µM	Human 15-LO in intact IC21 cells	[4]
IC ₅₀	810 nM	Rabbit reticulocyte 12/15-LOX	[3]

Key Experimental Findings and Protocols

Inhibition of 15-Lipoxygenase

Experimental Protocol: 15-Lipoxygenase Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay for 15-LOX activity.

- Reagents:
 - 0.2 M Borate buffer (pH 9.0)
 - Linoleic acid (substrate)
 - 15-Lipoxygenase (from rabbit reticulocytes)
 - **PD146176** (dissolved in DMSO)
 - Dimethyl sulfoxide (DMSO)
- Procedure:
 - Prepare a substrate solution of 250 µM linoleic acid in borate buffer. A slight preoxidation of linoleic acid may be necessary for enzyme activation.

- Prepare an enzyme solution of 15-LOX in 0.2 M borate buffer (e.g., 400 U/mL). Keep the enzyme solution on ice.
- Prepare a dilution series of **PD146176** in DMSO.
- In a quartz cuvette, mix the borate buffer, DMSO (for control) or **PD146176** solution, and the enzyme solution. Incubate for 5 minutes at room temperature.
- Initiate the reaction by adding the linoleic acid substrate solution.
- Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
- Calculate the rate of reaction and determine the percent inhibition by **PD146176** at different concentrations to calculate the IC₅₀ value.

Attenuation of Atherosclerosis

PD146176 has been shown to limit the progression of hypercholesterolemia-induced atherosclerosis in rabbits.[5]

Experimental Protocol: In Vivo Atherosclerosis Rabbit Model

This protocol is a generalized representation based on common models.

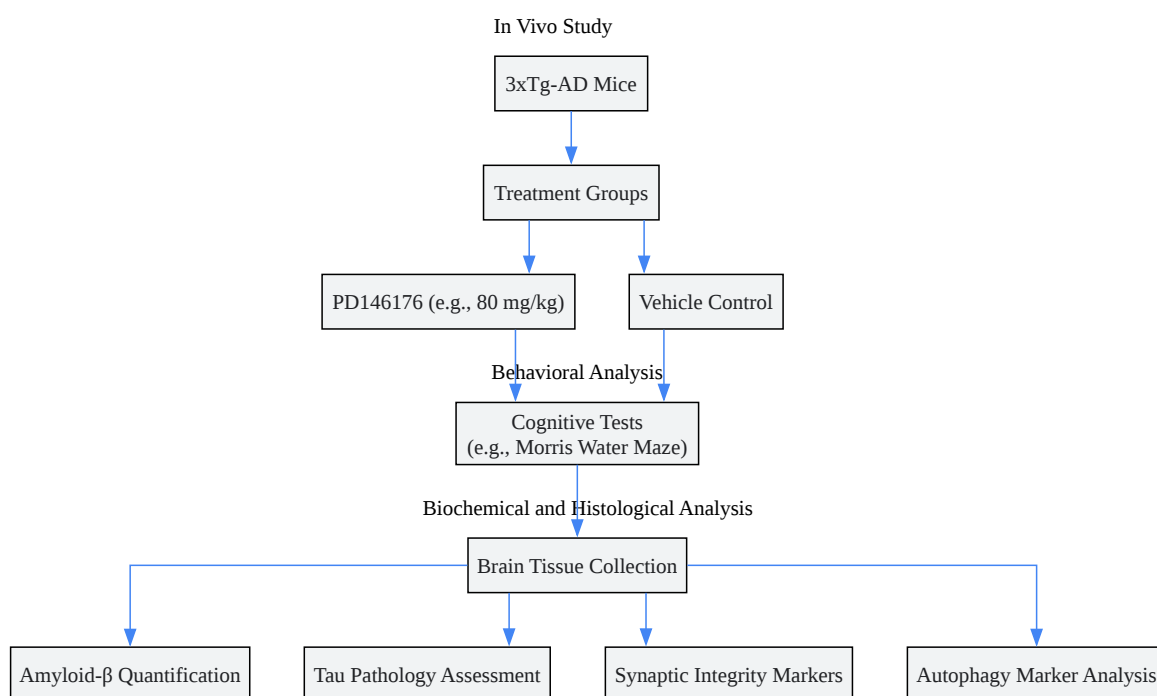
- Animal Model: New Zealand White rabbits.
- Induction of Atherosclerosis:
 - Feed rabbits a high-cholesterol diet (e.g., 0.25% - 1% cholesterol) supplemented with peanut oil and coconut oil for a specified period (e.g., 9-12 weeks).[5]
 - In some models, endothelial denudation of an artery (e.g., iliac-femoral artery) is performed to accelerate lesion formation.
- Treatment:

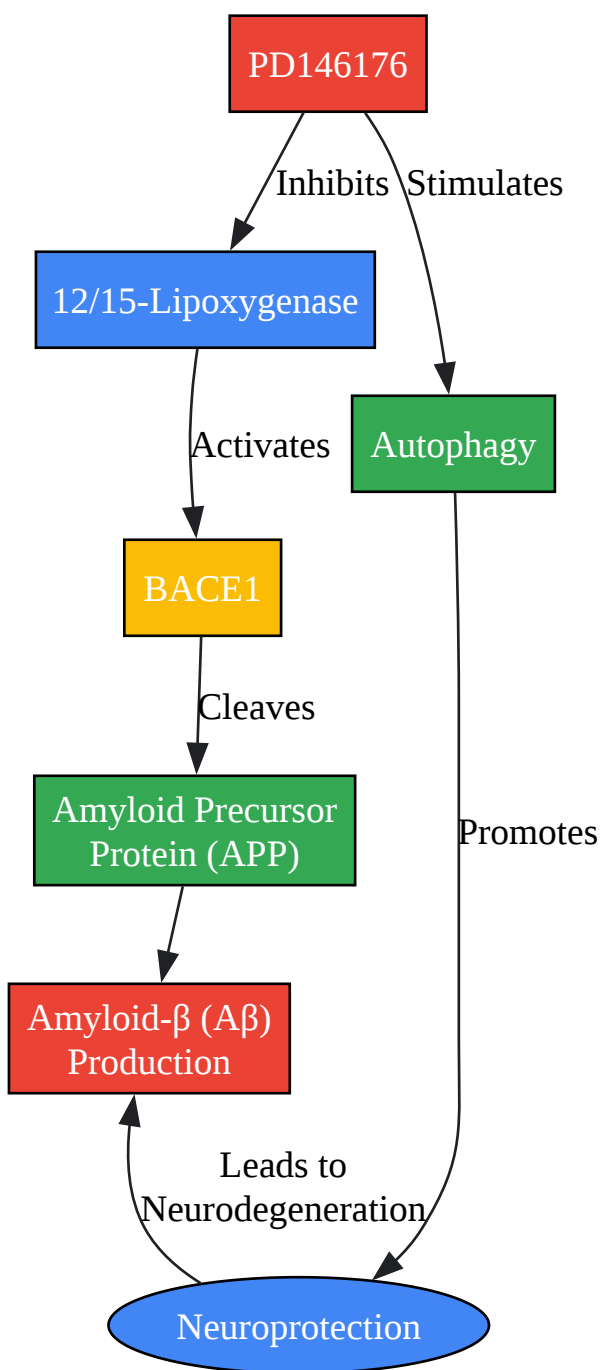
- Administer **PD146176** orally at a specified dose (e.g., 175 mg/kg) daily.[\[5\]](#)
- A control group receives the vehicle.
- Analysis:
 - Monitor plasma total and lipoprotein cholesterol levels throughout the study.
 - At the end of the study, euthanize the animals and harvest the aortas.
 - Quantify the atherosclerotic lesion area, for example, by staining with Sudan IV.
 - Perform histological analysis to assess lesion composition, including monocyte-macrophage enrichment.[\[5\]](#)

Neuroprotection and Alzheimer's Disease

More recent research has explored the role of 12/15-lipoxygenase (the human ortholog of rabbit 15-LOX) in the pathogenesis of Alzheimer's disease. **PD146176** has been shown to reverse cognitive impairment, reduce brain amyloidosis, and decrease tau pathology in a transgenic mouse model of Alzheimer's disease.[\[4\]](#) This effect is attributed to the stimulation of autophagy.[\[4\]](#) Furthermore, inhibition of 12/15-LOX by **PD146176** has been shown to attenuate the BACE1 (β -site amyloid precursor protein cleaving enzyme 1) pathway, leading to a reduction in amyloid- β (A β) levels.[\[7\]](#)

Experimental Workflow: Investigating **PD146176** in an Alzheimer's Disease Mouse Model





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